BAY1082439

Description

BAY-1082439 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

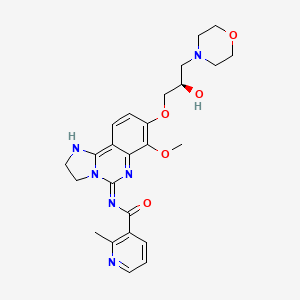

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTLLKKDFGPDPF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375469-38-7 | |

| Record name | BAY-1082439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375469387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-1082439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59784ZX4GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY1082439 in PTEN-Null Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog) is a frequent event in a variety of human cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Consequently, targeting the PI3K pathway has emerged as a promising therapeutic strategy for PTEN-deficient tumors. BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase (PI3K) with potent activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of PTEN-null cancers, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action in PTEN-Null Cancer

In cancers lacking functional PTEN, the PI3K pathway is hyperactivated. PTEN normally functions to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger produced by PI3K. Without PTEN, PIP3 accumulates at the cell membrane, leading to the recruitment and activation of downstream effectors such as AKT and PDK1. This sustained signaling promotes tumor cell proliferation and survival.

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K isoforms α, β, and δ.[1][2] In PTEN-null tumors, particularly prostate cancer, both PI3Kα and PI3Kβ isoforms play crucial roles in driving tumor progression.[3][4] Selective inhibition of only one isoform can lead to compensatory activation of the other, limiting therapeutic efficacy.[3][4] By simultaneously targeting both PI3Kα and PI3Kβ, this compound effectively abrogates this feedback loop, leading to a more profound and sustained inhibition of the PI3K pathway.[3][5] Furthermore, the inhibition of the PI3Kδ isoform, which is involved in the epithelial-mesenchymal transition (EMT) and immune cell signaling, provides an additional layer of anti-tumor activity by impacting the tumor microenvironment.[2][3]

The inhibition of PI3K by this compound leads to a reduction in phosphorylated AKT (p-AKT), a key downstream effector.[5] This, in turn, results in the induction of cell cycle arrest at the G1/S transition and apoptosis.[1][4] Preclinical studies have demonstrated that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cells compared to inhibitors that are selective for only PI3Kα or PI3Kβ.[3]

Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment. In PTEN-null prostate cancer models, intermittent dosing of this compound has been shown to convert an immunologically "cold" tumor microenvironment into a T-cell inflamed one.[6][7] This is achieved by promoting the activation of IFNα/γ pathways, increasing the expression of β2-microglobulin, and stimulating the secretion of chemokines CXCL10 and CCL5, which attract immune cells.[6][7] Additionally, this compound preferentially inhibits regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[6] This immunomodulatory effect makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Lines | Effect | Reference |

| PI3Kα | 4.9 | - | Biochemical Inhibition | [1][5] |

| PI3Kβ | 15.0 | - | Biochemical Inhibition | [5] |

| PI3Kδ | Not specified | - | Equal potency to α/β | [2][4] |

| mTOR | >1000-fold selectivity vs. PI3K | - | Biochemical Inhibition | [1][5] |

| PTEN-null prostate cancer cells (PC3, LNCaP) | 0.1-1 µM (72 hours) | PC3, LNCaP | Growth inhibition, G1/S arrest, apoptosis | [1][3] |

Table 2: In Vivo Efficacy of this compound in PTEN-Null Models

| Cancer Model | Dosage and Administration | Outcome | Reference |

| Pten-null prostate cancer mouse model | 75 mg/kg; p.o.; daily for 4 weeks | Prevention of cancer progression, decreased tumor size, reduced Ki67-positive cells | [1][3] |

| PC3 xenograft model | Not specified | Significant inhibition of tumor growth | [3] |

| Mutant Pten/Kras metastatic model | Not specified | Prevention of EMT | [3][4] |

| Syngeneic 4T1 metastatic breast cancer model | 75 mg/kg QD p.o. | Significantly decreased whole-body tumor burden (67% reduction) | [8] |

Key Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published studies, the following outlines the general methodologies used to evaluate the mechanism of action of this compound.

Cell-Based Assays

-

Cell Lines: PTEN-null human prostate cancer cell lines PC3 and LNCaP are commonly used.[3][4]

-

Proliferation/Viability Assays: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 72 hours).[1] Cell viability can be assessed using assays such as WST-1 or CellTiter-Glo.

-

Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3][4]

-

Apoptosis Assays: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining or by measuring caspase-3/7 activity.[3][8]

-

Western Blotting: To assess the inhibition of the PI3K pathway, cells are treated with this compound, and cell lysates are subjected to SDS-PAGE and western blotting. Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6 ribosomal protein) are used to probe the blots.

In Vivo Xenograft and Genetically Engineered Mouse Models

-

Animal Models: Nude mice bearing xenografts of human PTEN-null cancer cells (e.g., PC3) or genetically engineered mouse models with conditional knockout of Pten in the prostate are utilized.[3]

-

Drug Administration: this compound is typically administered orally (p.o.) at a specific dose and schedule (e.g., 75 mg/kg daily).[1][3]

-

Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Pharmacodynamic Analysis: Tumor and/or surrogate tissues are collected at various time points after drug administration to assess the level of target engagement. This is often done by western blotting for p-AKT.[5]

-

Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against markers of proliferation (e.g., Ki67) and other relevant proteins to assess the biological effects of the drug in the tumor tissue.[3]

Signaling Pathways and Experimental Workflows

Caption: PI3K/AKT/mTOR pathway in PTEN-null cancer and inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: PI3K Isoform Selectivity Profile of BAY1082439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of BAY1082439, a potent and orally bioavailable inhibitor. The information is presented to support further research and drug development efforts in oncology and related fields.

Core Data: PI3K Isoform Selectivity

This compound is a highly selective and balanced inhibitor of Class I PI3K isoforms, with primary activity against PI3Kα, PI3Kβ, and PI3Kδ.[1][2][3] Its inhibitory potency has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 4.9[1][4] |

| PI3Kβ | 15.0[1][4] |

| PI3Kδ | Data demonstrating inhibition exists, but a specific IC50 value is not publicly available.[1][2][5] |

| PI3Kγ | No public data available. |

This compound exhibits over 1000-fold selectivity against the mammalian target of rapamycin (mTOR) kinase, highlighting its specificity for the PI3K pathway.[5]

Experimental Protocols

While the precise, detailed protocol for the initial biochemical screening of this compound is not publicly available, the determination of PI3K inhibitor IC50 values typically involves a standardized in vitro kinase assay. The following is a generalized protocol representative of the methodologies used in the field.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PI3K isoforms (α, β, δ, γ).

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

-

Adenosine triphosphate (ATP), [γ-33P]ATP.

-

This compound, serially diluted in DMSO.

-

Phosphatidylserine (PS) vesicles.

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system.

-

96-well or 384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Enzyme and Substrate Preparation: Recombinant PI3K isoforms are diluted in kinase buffer to the desired concentration. A lipid substrate mix is prepared by combining PIP2 and PS vesicles.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in kinase buffer to achieve the final desired concentrations.

-

Kinase Reaction:

-

The kinase, lipid substrate, and this compound (or DMSO vehicle control) are combined in the assay plate and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP (spiked with [γ-33P]ATP for radiometric assays or cold ATP for luminescence-based assays).

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

-

Detection of Kinase Activity:

-

Luminescence-Based Method (e.g., Kinase-Glo®): The Kinase-Glo® reagent is added to the wells to terminate the kinase reaction and measure the amount of remaining ATP. The resulting luminescence is inversely proportional to kinase activity.

-

Radiometric Method: The reaction is stopped, and the radiolabeled product (PIP3) is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The raw data (luminescence or radioactive counts) are normalized to controls (no inhibitor and no enzyme). The percent inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Downstream Cellular Effects

Inhibition of PI3Kα, PI3Kβ, and PI3Kδ by this compound leads to a cascade of downstream effects, particularly in cancer cells with a dependency on the PI3K pathway, such as those with PTEN loss.[1][6]

-

Inhibition of Akt Phosphorylation: this compound effectively reduces the phosphorylation of Akt, a key downstream effector of PI3K, thereby blocking the propagation of survival and proliferation signals.[7]

-

Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, this compound can induce a G1/S phase cell cycle arrest, preventing cancer cell proliferation.[5]

-

Induction of Apoptosis: The blockade of survival signals downstream of Akt can lead to the induction of programmed cell death (apoptosis) in cancer cells.[2][5]

-

Modulation of the Tumor Microenvironment: The inhibitory activity of this compound against PI3Kδ suggests a role in modulating the tumor microenvironment.[6] Specifically, it has been shown to block B-cell infiltration and lymphotoxin-mediated survival signaling, which can contribute to castration-resistant prostate cancer growth.[6]

-

Prevention of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to be effective in preventing EMT, a critical process in cancer metastasis.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The PI3K/Akt/mTOR Pathway Modulator BAY1082439: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BAY1082439 on the PI3K/Akt/mTOR signaling pathway. This compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha, beta, and delta isoforms, including mutated forms of PIK3CA.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[2] By targeting multiple PI3K isoforms, this compound presents a promising strategy for the treatment of cancers with PI3K pathway activation, particularly those with PTEN loss.[1][4]

Core Mechanism of Action

This compound selectively inhibits the catalytic activity of PI3Kα, PI3Kβ, and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as protein kinase B or PKB). Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis in tumor cells.[2]

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Source |

| PI3Kα | 4.9 | Biochemical | [3] |

| PI3Kβ | 15.0 | Biochemical | [3] |

Table 2: Cellular Effects of this compound in PTEN-null Prostate Cancer Cell Lines

| Cell Line | Effect | Concentration | Time Point | Source |

| PC3 | Inhibition of cell growth | 0.1-1 µM | 72 hours | [3] |

| LNCaP | Inhibition of cell growth | Not specified | Not specified | [1] |

| PC3 | Induction of apoptosis | Not specified | Not specified | [1] |

| PC3 | G1/S cell cycle arrest | Not specified | Not specified | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the study by Zou et al., Mol Cancer Ther, 2018.[4][5]

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: PTEN-null prostate cancer cells (e.g., PC3, LNCaP) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to attach overnight, they are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Clinical Development

A Phase 1 clinical trial (NCT01728311) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. This study has been completed. Further clinical investigations will be necessary to fully determine the therapeutic potential of this compound in various cancer types.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of cancer with activated PI3K signaling. Its ability to target multiple isoforms may offer a more comprehensive and durable inhibition of the PI3K/Akt/mTOR pathway, potentially overcoming some of the resistance mechanisms observed with isoform-specific inhibitors. The data presented in this guide underscore the therapeutic promise of this compound and provide a foundation for its further investigation in clinical settings.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Role of BAY1082439 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with demonstrated activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms. This technical guide delves into the core mechanism by which this compound induces apoptosis, a critical process for its anti-cancer activity. The primary focus is on its effects in prostate cancer, particularly in tumors with loss of the tumor suppressor PTEN, a common alteration in this malignancy. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols for key assays used to characterize its apoptotic effects.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, leads to constitutive activation of this cascade and is a hallmark of many advanced cancers, including prostate cancer.

This compound has emerged as a promising therapeutic agent due to its balanced inhibition of PI3Kα, PI3Kβ, and PI3Kδ isoforms. This multi-targeted approach is particularly effective in PTEN-null tumors, where both PI3Kα and PI3Kβ signaling can be hyperactive. Furthermore, its inhibitory effect on the PI3Kδ isoform, which is crucial for B-cell receptor signaling, suggests a dual role in targeting both the tumor cells and the tumor microenvironment. A key mechanism of this compound's antitumor efficacy is its ability to induce programmed cell death, or apoptosis.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. In cancer cells with PTEN loss, this pathway is constitutively active, leading to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt promotes cell survival through multiple downstream mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of anti-apoptotic proteins.

By inhibiting PI3Kα and PI3Kβ, this compound effectively blocks the phosphorylation and activation of Akt. This leads to a cascade of events that culminates in the induction of apoptosis.

Impact on Cell Cycle Progression

Inhibition of the PI3K/Akt pathway by this compound leads to a robust arrest of the cell cycle at the G1/S transition phase.[1] This cell cycle arrest prevents cancer cells from entering the DNA synthesis (S) phase, a critical step for proliferation. This G1 arrest is a common outcome of PI3K pathway inhibition and is a prerequisite for the induction of apoptosis in many cancer cell types.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad). The balance between these opposing factions determines the cell's fate. The PI3K/Akt pathway is known to promote the expression and function of anti-apoptotic Bcl-2 family members while inhibiting the function of pro-apoptotic members.

While direct quantitative data on the specific modulation of all Bcl-2 family proteins by this compound in prostate cancer cells is not extensively detailed in the public domain, the mechanism of PI3K inhibition strongly suggests a shift in this balance towards a pro-apoptotic state. For instance, Akt is known to phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of Akt by this compound would therefore be expected to lead to dephosphorylated, active Bad, which can then bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby liberating Bax and Bak to initiate apoptosis.

Activation of Caspases

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptotic cell death. Inhibition of the PI3K/Akt survival signaling by this compound ultimately leads to the activation of this caspase cascade. The cleavage of caspase-3 is a key indicator of apoptosis induction.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting cell growth.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 4.9[2] |

| PI3Kβ | 15.0[2] |

Table 2: Cellular Effects of this compound in PTEN-null Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration | Duration | Result | Reference |

| LNCaP | Cell Growth Inhibition | Various | 72 hours | Effective inhibition of cell growth | [1] |

| PC3 | Cell Growth Inhibition | Various | 72 hours | Effective inhibition of cell growth | [1] |

| LNCaP | Cell Cycle Analysis | Not Specified | Not Specified | Block of G1/S cell cycle transition | [1] |

| PC3 | Cell Cycle Analysis | Not Specified | Not Specified | Block of G1/S cell cycle transition | [1] |

| LNCaP | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [1] |

| PC3 | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [1] |

Note: Specific IC50 values for cell growth inhibition and quantitative percentages for apoptosis and cell cycle arrest from the primary literature (Zou et al., 2018) were not available in the publicly accessible abstracts. Researchers are encouraged to consult the full publication for detailed graphical representations of this data.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Caption: this compound apoptotic signaling pathway.

Experimental Workflow: Annexin V Apoptosis Assay

Caption: Workflow for Annexin V apoptosis assay.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis.

Experimental Protocols

Cell Growth Inhibition Assay

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Cleaved Caspase-3

-

Bcl-2

-

Bcl-xL

-

Bax

-

Bad

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, particularly those with a dependency on the PI3K/Akt signaling pathway due to PTEN loss. Its mechanism of action involves the direct inhibition of PI3Kα, PI3Kβ, and PI3Kδ, leading to the suppression of Akt activity, which in turn promotes G1 cell cycle arrest and triggers the intrinsic apoptotic cascade. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound and similar targeted therapies. Further studies are warranted to fully elucidate the detailed modulation of the Bcl-2 family of proteins and to translate these promising preclinical findings into effective clinical outcomes.

References

BAY1082439: A Technical Guide to its Inhibition of Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with demonstrated activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, contributing to tumor growth, survival, and therapeutic resistance. A critical process in tumor progression and metastasis is the epithelial-mesenchymal transition (EMT), a cellular program where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of EMT. We will detail the experimental evidence, present quantitative data in structured tables, and provide methodologies for key experiments, alongside visualizations of the signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the class I PI3K isoforms α, β, and δ.[1] The PI3K pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. In many cancers, this pathway is constitutively activated, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of PI3K signaling.[1]

This compound's inhibitory activity against PI3Kα and PI3Kβ makes it particularly effective in tumors with PIK3CA mutations or PTEN loss.[1] Furthermore, its inhibition of the PI3Kδ isoform, which is implicated in B-cell signaling and has been shown to be upregulated during EMT, provides a multi-pronged approach to cancer therapy by targeting both the tumor cells and their microenvironment.[2][3]

Signaling Pathway Inhibition

The canonical PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt, in turn, phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.

This compound, by inhibiting the catalytic activity of PI3Kα, β, and δ, blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade. This leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell motility and invasion.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

EMT is a crucial process in cancer progression, allowing tumor cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant organs. This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, like vimentin. Several signaling pathways, including the PI3K/Akt pathway, are known to regulate EMT.

Experimental evidence strongly suggests that this compound effectively inhibits EMT, particularly in the context of PTEN-deficient prostate cancer.[1][2][3] The upregulation of the PI3Kδ isoform has been identified as a key event during the EMT process, and its inhibition by this compound is a critical component of its anti-EMT activity.[2]

Quantitative Data on EMT Inhibition

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cancer cells, with a focus on its inhibitory effects on EMT.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| PI3K Isoform Inhibition (IC50) | |||

| PI3Kα | - | 4.9 nM | [4] |

| PI3Kβ | - | 15.0 nM | [4] |

| PI3Kδ | - | Equal potency to α/β | [1] |

| Cell Growth Inhibition | |||

| LNCaP (PTEN-null prostate cancer) | 72 hours | Effective Inhibition | |

| PC3 (PTEN-null prostate cancer) | 72 hours | Effective Inhibition | |

| Apoptosis Induction | |||

| LNCaP | 72 hours | Induced | |

| PC3 | 72 hours | Induced | |

| Cell Cycle Arrest | |||

| LNCaP | 72 hours | G1/S Block | |

| PC3 | 72 hours | G1/S Block |

Table 2: In Vivo Efficacy of this compound in Inhibiting EMT

| Experimental Model | Treatment | Outcome | Reference |

| Mutant Pten/Kras metastatic prostate cancer model (CPK mice) | 75 mg/kg this compound daily for 4 weeks | Prevention of EMT-mediated invasive carcinoma | [2] |

| Significant reduction in tumor weight | [2] | ||

| Maintained epithelial phenotype (preserved E-cadherin, reduced vimentin) | [2] | ||

| Pten-null prostate cancer model (CP mice) | 75 mg/kg this compound daily | Prevention of prostate cancer progression | |

| Decreased tumor size and P-AKT staining | [4] | ||

| Reduction in Ki67-positive cells | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on EMT.

Cell Culture and Reagents

-

Cell Lines: PTEN-null human prostate cancer cell lines LNCaP and PC3 are commonly used. Mouse prostate cancer cell lines such as CaP2 and CaP8 have also been utilized.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound Preparation: For in vivo studies, this compound can be dissolved in 0.1N HCl at a concentration of 75 mg/mL. For in vitro assays, it is typically dissolved in DMSO.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key markers of the PI3K pathway and EMT.

Protocol Overview:

-

Cell Lysis: Cells are treated with this compound or vehicle control for the desired time, then lysed in a suitable buffer (e.g., 1% SDS-lysis buffer).

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, E-cadherin, vimentin, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Key Antibodies:

-

P-AKT (Ser473), AKT, P-S6, S6, P-ERK1/2, ERK (Cell Signaling Technology)[2]

-

Actin (Santa Cruz Biotechnology)[2]

-

E-cadherin, Vimentin

Immunohistochemistry (IHC)

IHC is employed to visualize the expression and localization of proteins within tissue samples from in vivo studies.

Protocol Overview:

-

Tissue Preparation: Prostate tissues from treated and control animals are fixed, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using 1 mM EDTA).

-

Blocking: Non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against markers such as Ki67, E-cadherin, and vimentin.

-

Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate for colorimetric detection.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Imaging: Slides are imaged using a light microscope.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of genes involved in EMT.

Protocol Overview:

-

RNA Extraction and Reverse Transcription: Total RNA is extracted from cells and reverse-transcribed into cDNA.

-

qPCR Reaction: The qPCR reaction is performed using SYBR Green Supermix and primers specific for the target genes (e.g., Pik3cd, Cdh1 for E-cadherin, Vim for vimentin) and a housekeeping gene for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Logical Relationships and Experimental Design

The investigation of this compound's effect on EMT typically follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound is a promising therapeutic agent that effectively targets the PI3K signaling pathway, a key driver of tumorigenesis. Its unique ability to inhibit PI3Kα, β, and δ isoforms provides a comprehensive approach to cancer treatment by not only inhibiting tumor cell-intrinsic growth and survival pathways but also by modulating the tumor microenvironment and suppressing the critical process of epithelial-mesenchymal transition. The preclinical data strongly support the continued investigation of this compound as a novel strategy to combat metastatic cancers, particularly those with PTEN loss or PI3K pathway activation. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in various cancer types.

References

- 1. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of BAY1082439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1082439 is an orally bioavailable inhibitor of Class I phosphoinositide 3-kinase (PI3K), with potent activity against the α, β, and δ isoforms.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, making it a compelling target for anticancer therapies.[2] this compound has demonstrated significant anti-tumor efficacy in preclinical models, particularly in those with PTEN-loss, a common feature in prostate cancer.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in murine models. These studies reveal a compound with a very large volume of distribution and high clearance.[4]

Quantitative Pharmacokinetic Parameters in Mice

| Parameter | Value | Species | Route of Administration | Reference |

| Volume of Distribution (Vd) | 5.2–5.7 L/kg | Mouse | Oral | [4] |

| Clearance (CL) | 15 L/h/kg | Mouse | Oral | [4] |

| Half-life (t½) | 0.4 hours | Mouse | Oral | [4] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Methodology:

-

Animal Model: Male nude mice were used for the study.

-

Drug Formulation: this compound was dissolved in 0.1N HCl at a concentration of 75 mg/mL.[4]

-

Dosing: The drug was administered orally at doses of 50 or 75 mg/kg/day.[4]

-

Sample Collection: While specific time points for blood collection are not detailed in the available literature, standard pharmacokinetic study designs for small molecules would typically involve serial blood sampling at predefined intervals post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Bioanalytical Method: The concentration of this compound in plasma samples would be determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for quantifiable analysis of small molecules in biological matrices.[5][6]

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as Vd, CL, and t½ from the plasma concentration-time data.

In Vivo Anti-Tumor Efficacy Study (PC3 Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human prostate cancer xenograft model.

Methodology:

-

Cell Line: PC3 human prostate cancer cells, which are PTEN-null, were used.

-

Animal Model: Male nude mice.

-

Tumor Implantation: Approximately 3 x 10^6 PC3 cells, suspended in 50% Matrigel, were injected into the left flank of each mouse.[4]

-

Treatment Initiation: Tumors were allowed to grow to a size of 25–50 mm^2 before the initiation of treatment.[4]

-

Drug Administration: this compound was administered orally at a dose of 75 mg/kg daily.[4]

-

Efficacy Endpoints: Tumor growth was monitored regularly, and the primary endpoint was the inhibition of tumor growth compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and growth. In cancer cells with PTEN loss, the PI3K pathway is constitutively active. This compound's inhibition of PI3Kα, β, and δ isoforms blocks the phosphorylation of Akt, a key downstream effector, thereby inhibiting tumor cell growth and inducing apoptosis.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and pharmacokinetic profile.

Clinical Pharmacokinetics (Data Not Available)

As of the latest available information, detailed clinical pharmacokinetic data for this compound in humans has not been publicly disclosed. Clinical trials are necessary to determine the pharmacokinetic profile, safety, and efficacy of this compound in cancer patients. Information from such trials, including parameters like human oral bioavailability, half-life, clearance, and volume of distribution, will be critical for defining the optimal dosing regimen.

For context, other PI3K inhibitors that have undergone clinical development have shown a range of pharmacokinetic properties. For instance, idelalisib (a PI3Kδ inhibitor) has a shorter half-life of approximately 8 hours, while copanlisib (a pan-PI3K inhibitor) has a longer half-life of around 39 hours. The clinical pharmacokinetics of this compound will be a key determinant of its therapeutic window and dosing schedule in future clinical applications.

Conclusion

This compound is a potent PI3Kα/β/δ inhibitor with promising preclinical anti-tumor activity, particularly in PTEN-deficient prostate cancer models. The available preclinical pharmacokinetic data in mice indicate a high volume of distribution and rapid clearance. While human pharmacokinetic data is not yet available, the preclinical profile suggests that further clinical investigation is warranted. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for understanding the preclinical evaluation of this compound and can serve as a reference for researchers in the field of oncology drug development. Future clinical studies will be essential to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound in humans and to establish its potential as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multi-analyte method for the quantification of contemporary pesticides in human serum and plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Impact of BAY1082439: Reshaping the Tumor Microenvironment from Immunosuppressive to Pro-Inflammatory

A Technical Guide for Researchers and Drug Development Professionals

BAY1082439, a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ, demonstrates significant potential in oncology by not only directly targeting tumor cell growth but also by profoundly remodeling the tumor microenvironment (TME). This guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME, with a focus on its application in cancers characterized by PTEN loss.

Executive Summary

This compound exerts a dual action by inhibiting the PI3K/Akt/mTOR pathway within tumor cells and by modulating the function of various immune cells within the TME.[1] In preclinical models, particularly in PTEN-null prostate cancer, intermittent administration of this compound has been shown to convert immunologically "cold" tumors into "hot," T-cell-inflamed environments.[2][3] This transformation is achieved through the promotion of pro-inflammatory signaling pathways, enhancement of chemokine secretion, and a reduction of immunosuppressive cell populations. These effects collectively create a TME that is more susceptible to immune checkpoint therapies.

Mechanism of Action in the Tumor Microenvironment

The primary mechanism of this compound involves the inhibition of PI3K isoforms α, β, and δ. While PI3Kα and β are pivotal in tumor cell proliferation and survival, PI3Kδ is crucial for the function of various immune cells.[4][5][6]

Impact on Cancer Cells

In cancer cells with a constitutively active PI3K pathway (e.g., due to PTEN loss), this compound:

-

Promotes Pro-Inflammatory Signaling: It stimulates the activation of IFNα/γ pathways.[2][3][7]

-

Enhances Antigen Presentation: It increases the expression of β2-microglobulin, a key component of the major histocompatibility complex (MHC) class I, which is essential for presenting tumor antigens to CD8+ T cells.[2][3][7]

-

Increases Chemokine Secretion: It induces the secretion of CXCL10 and CCL5, chemokines that are critical for the recruitment of effector T cells into the tumor.[2][3][7]

Modulation of Immune Cells

Within the TME, this compound:

-

Inhibits Regulatory T cells (Tregs): It shows preferential inhibition of Tregs, which are key mediators of immunosuppression in the TME.[2]

-

Promotes CD8+ T cell Expansion: By reducing immunosuppression and increasing chemokine-mediated recruitment, it facilitates the clonal expansion of tumor-associated CD8+ T cells.[2]

-

Blocks B-cell Infiltration: The anti-PI3Kδ activity of this compound hinders the infiltration of B cells and the subsequent release of lymphotoxin, a factor that can promote tumor growth.[4][8][9]

Quantitative Data on TME Modulation

The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as observed in preclinical studies.

| Parameter | Treatment Group | Change | Model System |

| Immune Cell Infiltration | |||

| CD8+ T cells | This compound | Increased clonal expansion | Pten-null prostate cancer model |

| Regulatory T cells (Tregs) | This compound | Preferential inhibition | Pten-null prostate cancer model |

| B cells | This compound | Blocked infiltration | Pten-null prostate cancer model |

| Gene and Protein Expression | |||

| IFNα/γ pathway genes | This compound | Upregulated | Pten-null cancer cells |

| β2-microglobulin | This compound | Increased expression | Pten-null cancer cells |

| Chemokine Secretion | |||

| CXCL10 | This compound | Increased secretion | Pten-null cancer cells |

| CCL5 | This compound | Increased secretion | Pten-null cancer cells |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling cascade of this compound in tumor cells and the TME.

Experimental Workflow for TME Analysis

Caption: Workflow for analyzing the impact of this compound on the TME.

Experimental Protocols

In Vivo Murine Model of Prostate Cancer

-

Model: Pten conditional knockout mouse model.

-

Treatment: this compound administered orally at a dose of 75 mg/kg daily for 4 weeks for tumor progression studies. For studies on overcoming immune checkpoint therapy resistance, an intermittent dosing schedule is employed.

-

Tumor Analysis: At the end of the treatment period, tumors are harvested, weighed, and processed for histological and molecular analysis. A portion of the tumor is fixed in formalin for immunohistochemistry, while another portion is dissociated into a single-cell suspension for flow cytometry. A third portion is snap-frozen for RNA and protein extraction.

Immunohistochemistry (IHC)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed in a citrate buffer (pH 6.0).

-

Staining: Sections are incubated with primary antibodies against markers such as Ki67 (for proliferation), CD8 (for cytotoxic T cells), and FoxP3 (for Tregs). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody and visualization with a DAB substrate kit.

-

Analysis: Stained slides are scanned, and the percentage of positive cells is quantified using image analysis software.

Flow Cytometry

-

Sample Preparation: Freshly harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD19).

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The data is analyzed using flow cytometry software to quantify the proportions of different immune cell subsets within the tumor.

RNA Sequencing

-

RNA Extraction: RNA is extracted from snap-frozen tumor tissue or cultured cancer cells treated with this compound using a commercial RNA extraction kit.

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by this compound treatment.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that bridges targeted therapy and immunotherapy. Its ability to convert an immunosuppressive TME to a T-cell inflamed state provides a strong rationale for its combination with immune checkpoint inhibitors. Future research should focus on elucidating the precise molecular mechanisms underlying the synergy between this compound and immunotherapy, as well as on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. A phase 1 dose-escalation study (NCT01728311) to assess the safety and tolerability of this compound in patients with advanced solid malignancies has been completed, and the results of this and subsequent clinical trials will be crucial in defining its role in cancer treatment.[10]

References

- 1. Facebook [cancer.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Preliminary Studies of BAY1082439 in Prostate Cancer Models: A Technical Guide

Executive Summary: BAY1082439 is an orally active, selective PI3K inhibitor with equipotent activity against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1] Preclinical studies have demonstrated its significant potential in treating prostate cancer, particularly models characterized by PTEN loss.[1][2] The compound's mechanism of action is multifaceted, involving direct inhibition of cancer cell growth, prevention of therapeutic resistance mechanisms, and modulation of the tumor microenvironment.[2][3] By co-targeting PI3Kα, PI3Kβ, and PI3Kδ, this compound overcomes the compensatory feedback activation often seen with isoform-specific inhibitors, leading to more durable suppression of the PI3K/AKT pathway.[2][4] Furthermore, it has been shown to inhibit epithelial-mesenchymal transition (EMT) and disrupt pro-tumorigenic signaling from B cells within the tumor microenvironment.[1][2][3] Studies also indicate that intermittent dosing of this compound can turn immunologically "cold" tumors into "hot" ones, making them susceptible to immune checkpoint therapies.[5][6] This document provides a detailed overview of the key preclinical findings, experimental methodologies, and signaling pathways associated with this compound in prostate cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects through several distinct but interconnected mechanisms. Its primary function is the direct inhibition of the PI3K signaling pathway, which is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN.[3][4]

Direct Inhibition of the PI3K/AKT Signaling Pathway

This compound targets the class I PI3K isoforms α, β, and δ. Inhibition of these kinases prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT cascade ultimately results in the inhibition of cell proliferation, a halt in the G1/S cell cycle transition, and the induction of apoptosis.[1][2]

Overcoming Compensatory Feedback Loops

A significant challenge in targeting the PI3K pathway is the existence of compensatory feedback loops between isoforms.[4] Selective inhibition of the PI3Kα isoform can lead to the rebound activation of PI3Kβ, and vice-versa, thus limiting therapeutic efficacy.[1][2] Because this compound possesses equal potency against PI3Kα and PI3Kβ, it effectively blocks this mutual feedback activation, resulting in a more sustained and potent inhibition of downstream AKT phosphorylation and cell growth compared to isoform-specific inhibitors.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY1082439 In Vitro Cell Culture Assays

These application notes provide detailed protocols for in vitro assays using BAY1082439, a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, with a primary focus on its application in prostate cancer cell lines.[1][2][3]

Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including prostate cancer, this pathway is frequently hyperactivated, often due to the loss of the tumor suppressor PTEN.[1][4] By inhibiting PI3Kα, PI3Kβ, and PI3Kδ, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of AKT and S6 phosphorylation.[1] This ultimately results in the induction of apoptosis and cell cycle arrest at the G1/S transition in cancer cells.[1][2][3]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 4.9 |

| PI3Kβ | 15.0 |

Data from biochemical assays.[5]

Table 2: In Vitro Cellular Assay Conditions for this compound

| Assay | Cell Lines | Concentration Range (µM) | Incubation Time (hours) |

| Cell Viability | PC3, LNCaP | 0.1, 0.33, 1, 3.3, 10 | 72 |

| Apoptosis | PC3, LNCaP | Not specified | 72 |

| Cell Cycle | PC3, LNCaP | Not specified | 72 |

| Western Blot | PC3 | 1 | Not specified |

Summary of conditions reported in preclinical studies.[1][2]

Experimental Protocols

Cell Culture

-

Cell Lines: LNCaP and PC3 human prostate cancer cell lines (PTEN-null) are recommended.[1]

-

Culture Medium: Culture LNCaP and PC3 cells according to ATCC recommendations.[1] Generally, RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is used.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay

This protocol is based on the use of a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assays.

References

- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Measuring Akt Phosphorylation in Response to BAY1082439 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of BAY1082439 on Akt phosphorylation in cancer cell lines using Western blotting. This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, often leading to increased tumor cell growth and survival.[1] By inhibiting PI3K, this compound effectively reduces the phosphorylation and activation of Akt, a critical downstream effector of the pathway.[3][4] This protocol outlines the necessary steps to quantify the reduction in phosphorylated Akt (p-Akt) at key residues, Serine 473 (Ser473) and Threonine 308 (Thr308), upon treatment with this compound.

Experimental Principles

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated at two key sites: Thr308 by PDK1 and Ser473 by mTORC2. Full activation of Akt requires phosphorylation at both sites. This compound inhibits PI3K, thereby preventing the production of PIP3 and subsequent phosphorylation and activation of Akt.[1] Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol utilizes phospho-specific antibodies that recognize only the phosphorylated forms of Akt at Ser473 and Thr308, allowing for a direct measurement of this compound's inhibitory activity.

Data Presentation

The following table summarizes the key reagents and their recommended concentrations for the Western blot protocol.

| Reagent | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |

| Primary Antibody: Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology | #9271 |

| Primary Antibody: Phospho-Akt (Thr308) | 1:1000 | Cell Signaling Technology | #4056 |

| Primary Antibody: Total Akt | 1:1000 | Cell Signaling Technology | #9272 |

| Secondary Antibody: Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 | Cell Signaling Technology | #7074 |

| This compound | 0.1 - 5 µM | MedchemExpress | HY-15433 |

| Protease Inhibitor Cocktail | 1X | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | 1X | Roche | 04906837001 |

Experimental Protocols

This protocol is optimized for cultured cancer cells, such as PTEN-null prostate cancer cell lines (e.g., PC3, LNCaP), which are known to be sensitive to this compound.[3]

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-4 hours before treatment.[5]

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be included.

-

Incubation: Treat the cells with this compound or vehicle for the desired time points. A time-course experiment (e.g., 2, 6, 24 hours) can be performed to determine the optimal treatment duration. Studies have shown strong p-Akt inhibition at 2 and 5 hours post-treatment.[4]

II. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

III. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Based on the protein quantification results, dilute the protein extracts to the same concentration with lysis buffer.

-

Mix a calculated volume of protein extract (typically 20-30 µg of total protein) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (p-Akt Ser473, p-Akt Thr308, and total Akt) in the blocking buffer (or 5% BSA in TBST) at the recommended dilution (e.g., 1:1000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10-15 minutes each with TBST at room temperature.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

IV. Data Analysis

-

Image Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for p-Akt (Ser473 and Thr308) and total Akt.

-

Normalization: Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample to account for any variations in protein loading.

-

Graphical Representation: Plot the normalized p-Akt levels against the different concentrations of this compound to visualize the dose-dependent inhibitory effect.

Mandatory Visualizations

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. signagen.com [signagen.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

BAY1082439 Animal Model Dosing and Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with activity against the α, β, and δ isoforms.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention. This compound has shown significant efficacy in preclinical models of prostate cancer, particularly those with PTEN loss, by targeting both tumor cell-intrinsic pathways and the tumor microenvironment.[1][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound in common animal models, based on published preclinical studies.

Mechanism of Action

This compound selectively inhibits the class I PI3K isoforms α, β, and δ, which are critical components of the PI3K/Akt/mTOR signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cell growth.[5] Notably, in PTEN-null prostate cancer models, this compound has been shown to be more effective than isoform-specific PI3K inhibitors by preventing the feedback activation between PI3Kα and PI3Kβ.[1] Furthermore, its inhibitory effect on PI3Kδ allows it to modulate the tumor microenvironment by blocking B-cell infiltration and lymphotoxin release, which are implicated in castration-resistant prostate cancer (CRPC) progression.[1][4]

Signaling Pathway

The following diagram illustrates the targeted PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR signaling pathway.

Data Presentation: In Vivo Dosing and Administration

The following tables summarize the dosing and administration of this compound in key preclinical animal models.

Table 1: this compound Dosing in Pten-null Mouse Models of Prostate Cancer

| Parameter | Details | Reference |

| Animal Model | Pten conditional knockout mice (Pb-Cre+;PtenL/L) | [2] |

| Dosing Regimen | 75 mg/kg, daily | [2] |

| Administration | Oral gavage (p.o.) | [2] |

| Formulation | Dissolved in 0.1N HCl at 75 mg/ml | [1] |

| Treatment Duration | 4 weeks | [2] |

| Key Outcomes | Significant decrease in tumor size, reduced P-AKT staining, and a significant reduction in Ki67-positive cells. | [2] |

Table 2: this compound Dosing in a PC3 Human Prostate Cancer Xenograft Model